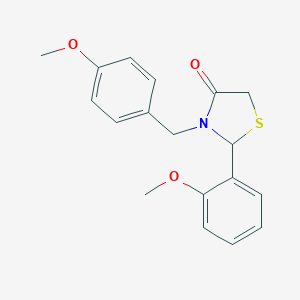![molecular formula C24H23N3O2 B277775 N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B277775.png)
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. DMXAA was first synthesized in the 1980s, and since then, numerous studies have been conducted to investigate its mechanism of action and potential therapeutic benefits.
Mécanisme D'action
The exact mechanism of action of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide is not fully understood, but research has shown that it activates the immune system and induces tumor cell death through a variety of mechanisms. N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide has been shown to activate the production of cytokines, such as tumor necrosis factor-alpha (TNF-α), interferon-gamma (IFN-γ), and interleukin-6 (IL-6), which can help to destroy cancer cells. Additionally, N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide has been shown to inhibit the formation of new blood vessels in tumors, which can help to limit their growth and spread.
Biochemical and Physiological Effects
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide has been shown to have a number of biochemical and physiological effects. Research has shown that N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide can induce the production of cytokines and other immune system molecules, which can help to destroy cancer cells. Additionally, N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide has been shown to inhibit the formation of new blood vessels in tumors, which can help to limit their growth and spread. N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide has a number of advantages and limitations for use in lab experiments. One advantage is that it has been extensively studied and has a well-established mechanism of action. Additionally, N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide has been shown to be effective in a variety of different cancer cell lines and animal models, which suggests that it may have broad applications in cancer treatment. However, one limitation is that N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide can be difficult to synthesize and may be expensive to produce. Additionally, N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide has not yet been tested extensively in human clinical trials, so its safety and efficacy in humans is not yet fully understood.
Orientations Futures
There are a number of future directions for research on N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide. One area of focus is the development of new synthesis methods that are more efficient and cost-effective. Additionally, research is needed to better understand the safety and efficacy of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide in humans, and to identify potential side effects and drug interactions. Another area of focus is the development of new formulations of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide that can improve its pharmacokinetic properties and enhance its therapeutic efficacy. Finally, research is needed to identify potential biomarkers that can be used to predict response to N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide treatment, which could help to improve patient outcomes.
Méthodes De Synthèse
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide can be synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide typically involves the reaction of 2-methyl-5-nitrophenylacetic acid with 2,3-dimethylphenol, followed by the reduction of the resulting product with hydrogen gas in the presence of a palladium catalyst. The final step involves the reaction of the resulting compound with 2-aminobenzimidazole to produce N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide.
Applications De Recherche Scientifique
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide has been extensively studied for its potential use in cancer treatment. Research has shown that N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide has anti-tumor properties and can induce tumor cell death through a variety of mechanisms. N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide has been shown to activate the immune system, leading to the production of cytokines and other immune system molecules that can help to destroy cancer cells. Additionally, N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide has been shown to inhibit the formation of new blood vessels in tumors, which can help to limit their growth and spread.
Propriétés
Nom du produit |
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide |
|---|---|
Formule moléculaire |
C24H23N3O2 |
Poids moléculaire |
385.5 g/mol |
Nom IUPAC |
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C24H23N3O2/c1-15-7-6-10-22(17(15)3)29-14-23(28)25-21-13-18(12-11-16(21)2)24-26-19-8-4-5-9-20(19)27-24/h4-13H,14H2,1-3H3,(H,25,28)(H,26,27) |
Clé InChI |
MCUNUWCOTCIAEU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4N3)C)C |
SMILES canonique |
CC1=C(C(=CC=C1)OCC(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4N3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



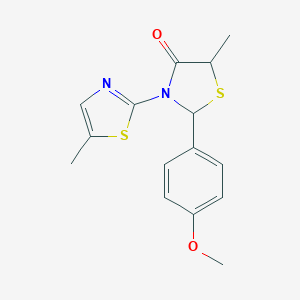



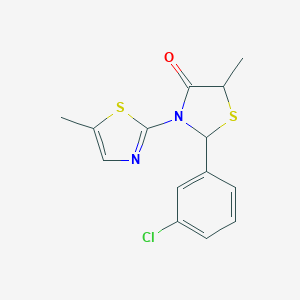
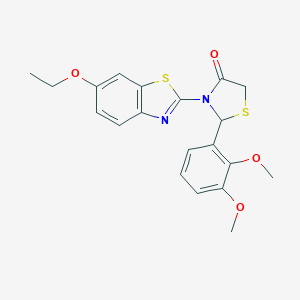


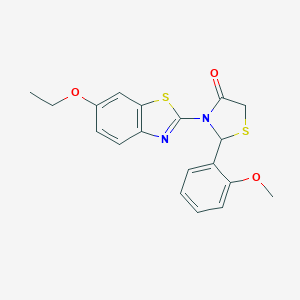

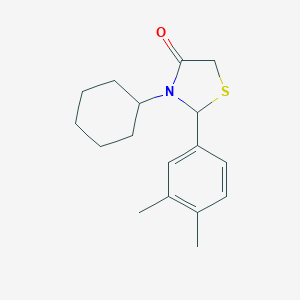
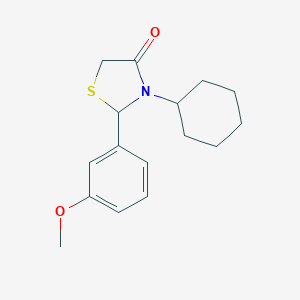
![3-(2-Methoxyphenyl)-2-{4-[3-(2-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-yl]phenyl}-1,3-thiazolidin-4-one](/img/structure/B277712.png)
